(1-(Hydroxymethyl)cyclobutyl)methyl 4-methylbenzenesulfonate
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Overview
Description
1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C13H18O4S. It is a derivative of cyclobutanedimethanol, where one of the hydroxyl groups is substituted with a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) typically involves the reaction of 1,1-Cyclobutanedimethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Major Products
Substitution: Formation of cyclobutane derivatives with different substituents.
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Scientific Research Applications
1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclobutanedimethanol: The parent compound without the sulfonate group.
1,1-Cyclobutanedimethanol, 1,1-bis(4-methylbenzenesulfonate): A derivative with two sulfonate groups.
Cyclobutane-1,1-diyldimethanol: Another derivative with different substituents.
Uniqueness
1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) is unique due to the presence of both a cyclobutane ring and a sulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJDRKYRZRVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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